molecular formula C12H12N2 B6162346 N-methyl-N-phenylpyridin-3-amine CAS No. 183135-51-5

N-methyl-N-phenylpyridin-3-amine

Cat. No.: B6162346
CAS No.: 183135-51-5
M. Wt: 184.24 g/mol
InChI Key: INKGFTSGGGUXDH-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpyridin-3-amine is a chemical compound with the molecular formula C12H12N2 It is known for its unique structure, which includes a pyridine ring substituted with a phenyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-phenylpyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of N-methylpyridin-3-amine with phenyl halides under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The process involves heating the reactants in a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or phenyl derivatives.

Scientific Research Applications

N-methyl-N-phenylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N-methyl-N-phenylpyridin-3-amine can be compared with other similar compounds such as:

  • N-methyl-N-phenylpyridin-2-amine
  • N-methyl-N-phenylpyridin-4-amine
  • This compound derivatives

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

183135-51-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-methyl-N-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-10H,1H3

InChI Key

INKGFTSGGGUXDH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CN=CC=C2

Purity

95

Origin of Product

United States

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